molecular formula C11H12O7 B592841 4,6-Dihydroxy-2-(1-hydroxy-2-oxopropyl)-3-methoxybenzoic acid CAS No. 10088-67-2

4,6-Dihydroxy-2-(1-hydroxy-2-oxopropyl)-3-methoxybenzoic acid

Cat. No. B592841
CAS RN: 10088-67-2
M. Wt: 256.21
InChI Key: NLIPVYOXJIPBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dihydroxy-2-(1-hydroxy-2-oxopropyl)-3-methoxybenzoic acid is a natural product found in Aspergillus ustus with data available.

Scientific Research Applications

1. Antioxidant Activity

One of the significant applications of compounds structurally related to 4,6-dihydroxy-2-(1-hydroxy-2-oxopropyl)-3-methoxybenzoic acid is in demonstrating antioxidant activities. For example, a phenyl ether derivative, closely related in structure, isolated from Aspergillus carneus, showed strong antioxidant activity, comparable to ascorbic acid (Xu et al., 2017).

2. Antimicrobial and Antibacterial Properties

Several studies have highlighted the potential antimicrobial and antibacterial properties of compounds similar to this compound. For instance, novel ester/hybrid derivatives of vanillic acid (a compound with a similar structure) have been synthesized and tested for potential antibacterial activity, indicating their usefulness in developing new drug candidates (Satpute et al., 2018).

3. Glycosidase and Glycogen Phosphorylase Inhibitory Activities

Research has also shown that structurally similar compounds exhibit significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. For instance, a study on compounds isolated from the leaves of Cyclocarya paliurus revealed notable inhibitory activities in this regard, suggesting potential applications in the treatment of diseases like diabetes (Li et al., 2008).

4. Flavor Molecule Encapsulation

There is also research focusing on the encapsulation of flavor molecules, such as vanillic acid, into layered inorganic nanoparticles for controlled release in food applications. This technology can enhance the stability and controlled release of flavor compounds (Hong et al., 2008).

5. Cytotoxic Activity

Compounds with a similar structure have also been explored for their cytotoxic activities. For example, orsellinates, closely related in structure, have shown cytotoxic activities in bioassays, which might be relevant in developing new antineoplastic agents (Gomes et al., 2006).

properties

CAS RN

10088-67-2

Molecular Formula

C11H12O7

Molecular Weight

256.21

IUPAC Name

4,6-dihydroxy-2-(1-hydroxy-2-oxopropyl)-3-methoxybenzoic acid

InChI

InChI=1S/C11H12O7/c1-4(12)9(15)8-7(11(16)17)5(13)3-6(14)10(8)18-2/h3,9,13-15H,1-2H3,(H,16,17)

InChI Key

NLIPVYOXJIPBAE-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=C(C(=CC(=C1OC)O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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